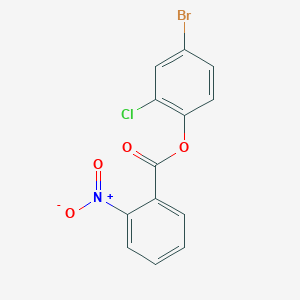![molecular formula C19H25N3O5S2 B3524334 N-{4-[(diethylamino)sulfonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3524334.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
“N-{4-[(diethylamino)sulfonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide” is a chemical compound with the molecular formula C17H20N2O3S . It is a derivative of benzamide, which is a compound containing the benzamide group, consisting of a benzene ring attached to an amide functional group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, the 4-amino-N-[2(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as infrared spectra, NMR, and mass spectrometry . These methods can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques. For instance, the reaction of this compound with sodium tetraphenyl borate resulted in the formation of a complex . The formation of this complex was confirmed by several physicochemical methods .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted using computational methods. For instance, the density of this compound is predicted to be 1.245±0.06 g/cm3 .Orientations Futures
The future directions for the study of “N-{4-[(diethylamino)sulfonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide” could involve further investigation of its biological activity, such as its potential antibacterial properties . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be conducted.
Propriétés
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-5-22(6-2)29(26,27)16-13-11-15(12-14-16)20-19(23)17-9-7-8-10-18(17)21(3)28(4,24)25/h7-14H,5-6H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWGMWHYGNBJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B3524259.png)
![(4E)-4-[(5-nitro-2-phenylmethoxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B3524265.png)
![dimethyl 2-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}terephthalate](/img/structure/B3524269.png)
![N~2~-(4-chlorobenzyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3524272.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B3524278.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B3524288.png)
![methyl 4-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3524297.png)
![2,3-dichloro-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3524300.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3524319.png)
![N-[4-(benzyloxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B3524323.png)
![6-(4-Methoxyphenyl)-4-phenyl-2-[(2-phenylmethanesulfinylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B3524327.png)
![2-{[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B3524341.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B3524351.png)

